tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Scientific Research Applications
tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-hydroxy-1-piperidinecarboxylate: This compound has a similar structure but lacks the cyclopropyl group, which may result in different chemical and biological properties.
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: This compound contains a bromomethyl group instead of a hydroxycyclopropyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate (CAS Number: 1785348-09-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, emphasizing its significance in pharmacological applications.
The precise biological mechanism of this compound remains under investigation. However, preliminary studies suggest it may interact with various biological targets, potentially influencing neurotransmitter systems or exhibiting effects related to enzyme inhibition.
Pharmacological Effects
Research indicates that this compound may exhibit significant pharmacological properties, including:
Toxicology and Safety
Safety data highlight that while the compound is generally stable at room temperature, it may pose hazards if mishandled. Appropriate safety precautions must be observed during handling due to potential toxicity .
Case Studies
- In Vitro Studies : Initial in vitro assays have demonstrated that this compound can modulate cellular responses in neuronal cell lines. These studies suggest potential neuroprotective effects; however, further research is required to elucidate these findings.
- Animal Models : Preliminary animal studies indicate that administration of this compound may lead to alterations in behavior consistent with anxiolytic or antidepressant effects, warranting further exploration into its therapeutic potential.
Comparative Analysis of Related Compounds
A comparison with structurally similar compounds reveals variations in biological activity and safety profiles, as shown in the following table:
Compound Name | CAS Number | CYP Inhibition | Neuropharmacological Activity | Purity |
---|---|---|---|---|
This compound | 1785348-09-5 | CYP2C19, CYP2D6 | Potentially active | ≥97% |
1-Boc-4-AP | Not specified | Yes | Active in pain modulation | Varies |
Properties
IUPAC Name |
tert-butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-4-10(5-9-14)13(16)6-7-13/h10,16H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSXGAXRHKVGGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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